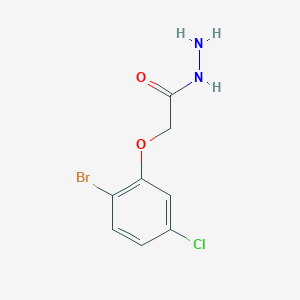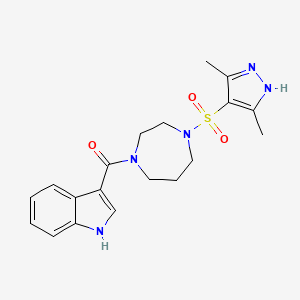![molecular formula C21H17N3O2 B2389798 N-(4-imidazo[1,2-a]piridin-2-ilfenil)-2-metoxibenzamida](/img/structure/B2389798.png)
N-(4-imidazo[1,2-a]piridin-2-ilfenil)-2-metoxibenzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Imidazo[1,2-a]pyridines can be synthesized using different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed, involving the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridines can be analyzed using various methods. For instance, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be obtained by the b3lyp/6–31G method .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can undergo various chemical reactions. For instance, they can be functionalized via radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Aplicaciones Científicas De Investigación
Química Medicinal
Imidazopiridina, que es parte del compuesto, se reconoce como un andamiaje de “prejuicio de drogas” debido a su amplia gama de aplicaciones en química medicinal . Esto sugiere que “N-(4-imidazo[1,2-a]piridin-2-ilfenil)-2-metoxibenzamida” podría usarse potencialmente en el desarrollo de varios fármacos.
Ciencia de Materiales
El residuo de imidazopiridina también es útil en la ciencia de materiales debido a su carácter estructural . Esto implica que el compuesto podría tener aplicaciones en el desarrollo de nuevos materiales.
Agentes Anticancerígenos
Imidazo[1,2-a]piridina se ha utilizado como la columna vertebral central en el desarrollo de inhibidores covalentes, específicamente nuevos inhibidores de KRAS G12C . Esto indica que “this compound” podría usarse potencialmente en el tratamiento del cáncer.
Activador Antibacteriano
Compuestos similares han mostrado actividad antibacteriana, con diámetros de inhibición contra bacterias E. coli y Bacillus spp . Esto sugiere que “this compound” podría usarse potencialmente como un agente antibacteriano.
Inhibidores Enzimáticos
Se sintetizó una serie de nuevos derivados de N-(4-(imidazo[1,2-a]piridin-2-il)fenil)cinnamamida y se evaluaron sus actividades inhibitorias contra acetilcolinesterasa, butirilcolinesterasa y lipooxigenasa . Esto indica que “this compound” podría usarse potencialmente como un inhibidor enzimático.
Mecanismo De Acción
Target of Action
The primary targets of N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methoxybenzamide are acetylcholinesterase (AChE) , butyrylcholinesterase (BChE) , and Lipoxygenase (LOX) . These enzymes play crucial roles in various biological processes. AChE and BChE are involved in the breakdown of acetylcholine and other choline esters that function as neurotransmitters, while LOX plays a significant role in the metabolism of polyunsaturated fatty acids to form leukotrienes.
Mode of Action
This compound interacts with its targets (AChE, BChE, and LOX) by inhibiting their activities . The inhibition of these enzymes leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The inhibition of LOX, on the other hand, can lead to a decrease in the production of leukotrienes, which are involved in inflammatory responses.
Biochemical Pathways
The inhibition of AChE and BChE affects the cholinergic pathway, leading to an increase in acetylcholine levels. This can enhance neurotransmission in the nervous system. The inhibition of LOX affects the arachidonic acid pathway, potentially leading to a decrease in the production of inflammatory mediators like leukotrienes .
Result of Action
The inhibition of AChE, BChE, and LOX by N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methoxybenzamide can lead to enhanced cholinergic transmission and a potential decrease in inflammatory responses . These effects could be beneficial in the treatment of conditions like Alzheimer’s disease, where increased cholinergic transmission is desired, and in conditions where a reduction in inflammation is beneficial.
Propiedades
IUPAC Name |
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-26-19-7-3-2-6-17(19)21(25)22-16-11-9-15(10-12-16)18-14-24-13-5-4-8-20(24)23-18/h2-14H,1H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDQAQJNFUBNPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=CN4C=CC=CC4=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(1-Benzoylpiperidin-4-yl)methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2389715.png)
![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide](/img/structure/B2389717.png)



![N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-4-phenylbutanamide](/img/structure/B2389722.png)



![7-[(E)-but-2-enyl]-3-methyl-8-pentylsulfanylpurine-2,6-dione](/img/structure/B2389729.png)
![1-(2-Oxo-2-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethyl)pyrrolidine-2,5-dione](/img/structure/B2389730.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(benzyloxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2389734.png)

![Ethyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)thiazole-4-carboxylate](/img/structure/B2389738.png)
